
2,4-Dichloro-6-methylpyrimidine
Overview
Description
2,4-Dichloro-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a methyl group at position 6. It is widely used in organic synthesis and has various applications in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-methylpyrimidine typically involves the chlorination of 6-methylpyrimidine. One common method includes the reaction of 6-methylpyrimidine with thionyl chloride in the presence of a chlorination catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve the use of advanced purification techniques such as column chromatography and crystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille cross-coupling reactions to form biaryl and heteroaryl compounds.
Common Reagents and Conditions
Aminolysis: Reaction with amines in the presence of a base such as potassium carbonate.
Thiolysis: Reaction with thiols under basic conditions.
Cross-Coupling: Use of palladium catalysts and bases like sodium carbonate in solvents such as dioxane.
Major Products Formed
Aminopyrimidines: Formed by substitution with amines.
Thiolated Pyrimidines: Formed by substitution with thiols.
Biaryl and Heteroaryl Compounds: Formed through cross-coupling reactions.
Scientific Research Applications
Agricultural Chemistry
Herbicide Synthesis
2,4-Dichloro-6-methylpyrimidine serves as a crucial intermediate in the synthesis of herbicides. Its selective action allows for effective control of unwanted plant growth while minimizing damage to crops. This characteristic makes it valuable for sustainable agricultural practices .
Case Study : Research has shown that derivatives of this compound can enhance the efficacy of herbicides, leading to improved crop yields and reduced environmental impact. For instance, formulations containing this compound have demonstrated significant effectiveness against common weeds without harming surrounding crops.
Pharmaceutical Development
Anticancer and Antiviral Agents
The compound is utilized in the synthesis of various pharmaceuticals targeting viral infections and cancer. Notably, derivatives of this compound have been developed as potential inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in treating non-small cell lung cancer (NSCLC).
Compound | Activity | IC50 (μM) | Selectivity |
---|---|---|---|
L-18 | 81.9% inhibition on EGFR T790M/L858R | 0.65 ± 0.06 | High against cancer cells |
Case Study : A study highlighted the synthesis of 19 derivatives of this compound, with L-18 showing promising anticancer activity and minimal toxicity to normal cells . This indicates its potential as a drug candidate warranting further investigation.
Material Science
Specialty Polymers and Coatings
In material science, this compound is employed in developing specialty polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, which are essential for various industrial applications.
Application | Benefits |
---|---|
Coatings | Improved resistance to chemicals and UV light |
Polymers | Enhanced mechanical properties |
Analytical Chemistry
Reference Standard in Analytical Methods
This compound acts as a reference standard in analytical chemistry, aiding in the detection and quantification of similar compounds in complex mixtures. Its role is crucial for quality control in laboratories.
Application Example : In chromatographic methods, this compound is used to calibrate instruments for accurate measurements of pesticide residues in agricultural products.
Biochemistry
Enzyme Inhibition Studies
Researchers utilize this compound to study enzyme inhibition and metabolic pathways. Understanding these processes can lead to innovative therapeutic strategies.
Case Study : Investigations into its effects on specific enzymes have provided insights into biochemical processes that could inform drug development strategies targeting metabolic disorders.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors involved in disease pathways. For example, it can inhibit tyrosine kinases or other enzymes critical for cancer cell proliferation. The molecular targets and pathways involved vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: Lacks the methyl group at position 6.
4,6-Dichloro-2-methylpyrimidine: Chlorine atoms at positions 4 and 6, and a methyl group at position 2.
Uniqueness
2,4-Dichloro-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the methyl group at position 6 influences its electronic properties and steric interactions, making it a valuable intermediate in various synthetic applications .
Biological Activity
2,4-Dichloro-6-methylpyrimidine is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimalarial properties, potential as an epidermal growth factor receptor (EGFR) inhibitor, and cytotoxicity assessments.
Chemical Structure and Properties
The molecular structure of this compound consists of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 6. This specific arrangement contributes to its biological activities.
Antimalarial Activity
Recent studies have evaluated the antimalarial activity of derivatives of this compound against Plasmodium falciparum, the causative agent of malaria. The following table summarizes the in vitro antimalarial activity of selected compounds derived from this pyrimidine:
Compound | IC50 (µM) D6 Strain | IC50 (µM) W2 Strain | Cytotoxicity (Vero Cells) |
---|---|---|---|
5j | 0.13 | 0.14 | Non-cytotoxic up to 4.76 µg/mL |
5e | 0.27 | 0.30 | Non-cytotoxic |
5k | 0.39 | 0.48 | Non-cytotoxic |
These results indicate that certain derivatives exhibit potent antimalarial activity with IC50 values significantly lower than those of traditional antimalarial drugs like chloroquine (CQ). For instance, compound 5j demonstrated an impressive selectivity index greater than 80 against CQ-resistant strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship indicates that the presence of chlorine at the 4th position of the pyrimidine ring enhances the activity against both sensitive and resistant strains of P. falciparum. Furthermore, modifications to the amine substituents have been shown to improve efficacy; for example, replacing secondary cyclic amines with primary amines resulted in increased activity .
Inhibition of EGFR Kinase
In addition to its antimalarial properties, derivatives of this compound have been investigated for their potential as inhibitors of the epidermal growth factor receptor (EGFR), particularly in non-small cell lung cancer (NSCLC) treatment. A notable compound from this series, designated L-18, exhibited:
- Inhibitory Activity: 81.9% inhibition against EGFR T790M/L858R mutations.
- Antiproliferative Activity: An IC50 value of 0.65 ± 0.06 μM against H1975 cells.
- Mechanism: Induction of apoptosis and cell cycle arrest in cancer cells.
In vivo studies demonstrated that L-18 did not cause significant toxicity in normal cells while effectively suppressing tumor growth in xenograft models .
Cytotoxicity Studies
Cytotoxicity assessments have shown that many derivatives of this compound are non-cytotoxic at concentrations up to 4.76 µg/mL when tested against Vero cell lines. This suggests a favorable safety profile for further development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of 2,4-Dichloro-6-methylpyrimidine critical for experimental design?
- Methodological Answer: The compound’s physical properties are foundational for reaction setup and purification:
Property | Value | Reference |
---|---|---|
Melting Point (°C) | 44–47 | |
Boiling Point (°C) | 219 | |
Molecular Weight (g/mol) | 163 | |
Flash Point (°C) | 113 (closed cup) |
- Implications:
- The low melting point requires refrigeration for storage to prevent degradation.
- High boiling point suggests suitability for high-temperature reactions (e.g., cross-coupling).
- Flash point indicates flammability risks, necessitating inert atmospheres for high-temperature work .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer:
- PPE Requirements: Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact (common for chlorinated pyrimidines) .
- Ventilation: Use fume hoods or gloveboxes to prevent inhalation of vapors during synthesis .
- Waste Disposal: Classify as corrosive (UN 3263) and dispose via certified hazardous waste facilities to avoid environmental contamination .
Q. Which spectroscopic techniques are used to characterize this compound, and what key features are observed?
- Methodological Answer:
- FTIR/Raman: Detect C-Cl (600–800 cm⁻¹) and C-N (1200–1400 cm⁻¹) stretching vibrations. Theoretical DFT studies (B3LYP/6-311++G**) predict vibrational modes for structural validation .
- NMR: The methyl group (δ ~2.5 ppm in H NMR) and chlorine-substituted carbons (δ ~150–160 ppm in C NMR) confirm regiochemistry .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer:
- Functional Selection: B3LYP or B3PW91 with cc-pVTZ basis sets calculate electron density distribution. Exact exchange terms improve accuracy for halogenated systems .
- Reactivity Insights:
- The methyl group at C6 donates electrons, reducing electrophilicity at C4 compared to C2.
- LUMO maps identify C2 and C4 as preferred sites for nucleophilic attack, validated by experimental regioselectivity .
Q. How to resolve contradictions in reaction yields during cross-coupling with this compound?
- Methodological Answer:
- Variable Optimization:
- Catalyst: Pd(PPh₃)₄ vs. PdCl₂(dppf) impacts coupling efficiency with aryl stannanes (e.g., 2-(tributylstannyl)pyridine) .
- Solvent: Polar aprotic solvents (DMF, DMSO) enhance solubility but may deactivate catalysts.
- Control Experiments:
- Monitor intermediates via LC-MS to identify side reactions (e.g., hydrolysis of chloro groups).
- Use F NMR for fluorous-tagged derivatives to track displacement efficiency .
Q. What role does this compound play in fluorous synthesis, and how do conditions influence tag displacement?
- Methodological Answer:
- Synthetic Workflow:
Tagging: React with 1H,1H,2H,2H-perfluorodecanethiol to introduce a fluorous tag at C4 .
Oxidation: Convert thioether to sulfone using mCPBA to activate for displacement.
Displacement: Amines or thiols replace the sulfone under mild conditions (e.g., DCM, 25°C).
- Key Factors:
- Solvent Polarity: Higher polarity (e.g., THF) improves tag solubility but slows displacement kinetics.
- Temperature: Elevated temperatures (50–60°C) accelerate reactions but risk decomposition .
Q. How does electronic structure govern regioselectivity in bis-substitution reactions of this compound?
- Methodological Answer:
- Substitution Patterns:
- C2 vs. C4 Reactivity: C2 is more electron-deficient due to adjacent chlorines, favoring nucleophilic attack. Methyl at C6 sterically hinders C4 in some cases .
- Case Study: Reaction with 4-ethoxycarbonylisoxazolone at 130°C yields bis-substituted products at C2 and C4. Kinetic vs. thermodynamic control can be probed via time-resolved H NMR .
Q. Data Contradiction Analysis
Properties
IUPAC Name |
2,4-dichloro-6-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLKROSJMNFSQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063868 | |
Record name | Pyrimidine, 2,4-dichloro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063868 | |
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Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5424-21-5 | |
Record name | 2,4-Dichloro-6-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5424-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pyrimidine, 2,4-dichloro-6-methyl- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424215 | |
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Record name | 2,4-Dichloro-6-methylpyrimidine | |
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Record name | Pyrimidine, 2,4-dichloro-6-methyl- | |
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Record name | Pyrimidine, 2,4-dichloro-6-methyl- | |
Source | EPA DSSTox | |
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Record name | 2,4-dichloro-6-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.149 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4-Dichloro-6-methylpyrimidine | |
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